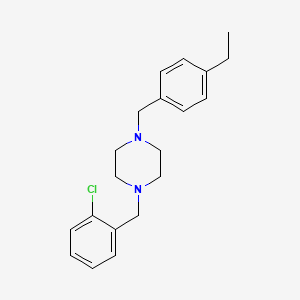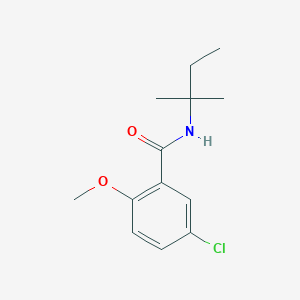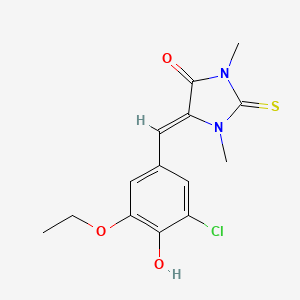![molecular formula C15H12ClNO4 B5804226 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804226.png)
4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid, also known as CMBA, is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to have a number of interesting properties, including anti-inflammatory and anti-cancer activity. In
Wissenschaftliche Forschungsanwendungen
4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have immunomodulatory effects, which could make it useful in the treatment of autoimmune disorders.
Wirkmechanismus
The mechanism of action of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid is not yet fully understood, but several studies have suggested that it may act by inhibiting key enzymes or signaling pathways involved in cancer growth and inflammation. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to increase the expression of certain tumor suppressor genes. This compound has also been shown to have antioxidant effects, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid has several advantages as a research tool, including its relatively low cost, high purity, and ease of synthesis. However, there are also some limitations to its use in lab experiments. For example, this compound has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several areas of future research that could be pursued to further our understanding of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid and its potential applications. One area of focus could be to investigate the optimal conditions for this compound synthesis, in order to maximize yield and purity of the compound. Another area of research could be to investigate the mechanism of action of this compound in more detail, in order to identify specific targets for drug development. Additionally, future research could explore the potential use of this compound in combination with other drugs or therapies, in order to enhance its efficacy and reduce side effects. Finally, more studies could be conducted to investigate the potential applications of this compound in other disease areas, such as neurodegenerative diseases or cardiovascular disease.
In conclusion, this compound is a promising chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. Its anti-cancer and anti-inflammatory effects, as well as its immunomodulatory and antioxidant properties, make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential applications, and to optimize its synthesis and use in lab experiments.
Synthesemethoden
The synthesis of 4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form 3-chloro-4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized by adjusting reaction conditions such as temperature, reaction time, and solvent choice.
Eigenschaften
IUPAC Name |
4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-13-7-4-10(8-12(13)16)14(18)17-11-5-2-9(3-6-11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHLNDLISTNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
![methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)


![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)



![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)

![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)


![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)